2-Fluoro-4-bromophenylpropanoic acid
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Overview
Description
2-Fluoro-4-bromophenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of both fluorine and bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-bromophenylpropanoic acid typically involves the introduction of fluorine and bromine substituents onto a phenylpropanoic acid backbone. One common method involves the bromination of 2-fluorophenylpropanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of a zinc reagent prepared from trimethyl-chlorosilane as a zinc powder activating agent. The reaction involves 4-bromo-2-fluorobiphenyl as a raw material, which undergoes a series of reactions including hydrolysis to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-bromophenylpropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by a phenyl or substituted phenyl group .
Scientific Research Applications
2-Fluoro-4-bromophenylpropanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-bromophenylpropanoic acid in medicinal applications involves its interaction with specific molecular targets. For instance, in the case of flurbiprofen, the compound inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The molecular pathways involved include the blockage of prostaglandin synthesis, which is crucial for the anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the bromine atom.
4-Bromo-2-fluorobiphenyl: Similar but does not have the propanoic acid moiety.
Flurbiprofen: A closely related compound used as an NSAID.
Uniqueness
2-Fluoro-4-bromophenylpropanoic acid is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOFQURBSJRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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